4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
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Overview
Description
4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a 4-methylphenyl group, a thiazole ring, and a sulfamoyl group, making it a subject of interest in both synthetic chemistry and applied research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with thiazole-2-ylamine, followed by sulfonation and subsequent esterification to form the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. It may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.
Extradiol catecholic dioxygenases: Enzymes that catalyze the cleavage of aromatic rings.
Uniqueness
4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications that are not typically seen with simpler compounds .
Properties
IUPAC Name |
(4-methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-14-2-6-16(7-3-14)28-19(25)11-10-18(24)22-15-4-8-17(9-5-15)30(26,27)23-20-21-12-13-29-20/h2-9,12-13H,10-11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTOIGJQPIAEOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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